molecular formula C35H46N4O6 B1197173 4-[[(1R)-2-[[(2R)-3-(2,3-dihydro-1H-indol-3-yl)-2-methyl-2-[[(1S,4S)-1,7,7-trimethyl-6-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid

4-[[(1R)-2-[[(2R)-3-(2,3-dihydro-1H-indol-3-yl)-2-methyl-2-[[(1S,4S)-1,7,7-trimethyl-6-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid

Cat. No.: B1197173
M. Wt: 618.8 g/mol
InChI Key: VVGZQXYPBDZOLL-KROHXGCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of PD-135158 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of the indole derivative, followed by the introduction of the bicyclo[2.2.1]heptane moiety. The final steps involve the coupling of these intermediates under specific reaction conditions to yield PD-135158 .

the synthesis generally requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity .

Chemical Reactions Analysis

PD-135158 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

PD-135158 has several scientific research applications, including:

Mechanism of Action

PD-135158 exerts its effects by selectively binding to and antagonizing the cholecystokinin type B receptor. This receptor is involved in various signaling pathways that regulate anxiety, pain perception, and other physiological processes. By blocking the receptor, PD-135158 can modulate these pathways, leading to its anxiolytic and potential antipsychotic effects .

Comparison with Similar Compounds

PD-135158 is unique in its high selectivity and potency as a cholecystokinin type B receptor antagonist. Similar compounds include:

PD-135158 stands out due to its high affinity for the cholecystokinin type B receptor and its minimal off-target effects, making it a valuable tool in research .

Properties

Molecular Formula

C35H46N4O6

Molecular Weight

618.8 g/mol

IUPAC Name

4-[[(1R)-2-[[(2R)-3-(2,3-dihydro-1H-indol-3-yl)-2-methyl-2-[[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C35H46N4O6/c1-33(2)24-16-17-34(33,3)28(18-24)45-32(44)39-35(4,19-23-20-36-26-13-9-8-12-25(23)26)31(43)37-21-27(22-10-6-5-7-11-22)38-29(40)14-15-30(41)42/h5-13,23-24,27-28,36H,14-21H2,1-4H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/t23?,24-,27-,28?,34+,35+/m0/s1

InChI Key

VVGZQXYPBDZOLL-KROHXGCPSA-N

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)CC2OC(=O)N[C@](C)(CC3CNC4=CC=CC=C34)C(=O)NC[C@@H](C5=CC=CC=C5)NC(=O)CCC(=O)O

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)NC(C)(CC3CNC4=CC=CC=C34)C(=O)NCC(C5=CC=CC=C5)NC(=O)CCC(=O)O)C)C

Synonyms

4((2-((3-(1H-indol-3-yl)-2-methyl-1-oxo-2-(((1.7.7-trimethylbicyclo(2.2.1)hept-2-yl)oxy)carbonyl)amino)propyl)amino)-1-phenylethyl)amino-4-oxobutanoate N-methyl-D-glucamine
CAM 1028
CAM-1028
PD 135158
PD-135158
PD135158

Origin of Product

United States

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